rac Viloxazine-d5 Hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a subtle yet powerful modification in medicinal chemistry. This technique has gained significant traction for its potential to positively influence the pharmacokinetic and metabolic profiles of drug candidates. nih.gov
Impact of Deuteration on Drug Pharmacokinetic and Metabolic Profiles in Research Contexts
The replacement of hydrogen with deuterium can have a profound impact on a drug's pharmacokinetic and metabolic properties, primarily due to the "kinetic isotope effect." musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. researchgate.net This can lead to several beneficial changes in a research setting:
Reduced Metabolism: For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism, deuteration can slow down this process. researchgate.net This can lead to a longer half-life and increased systemic exposure of the drug. juniperpublishers.com
Altered Metabolic Pathways: Deuteration at a specific site can sometimes divert metabolism towards alternative pathways, a phenomenon known as "metabolic switching" or "metabolic shunting." nih.gov This can be advantageous if it leads to the formation of more desirable or less toxic metabolites. nih.govnih.gov
Improved Bioavailability: By reducing first-pass metabolism in the liver, deuteration can potentially increase the oral bioavailability of a drug.
It is important to note that the effects of deuteration are not always predictable and must be determined experimentally for each compound. researchgate.net
Overview of Viloxazine (B1201356): Non-Deuterated Parent Compound in Preclinical Investigations
Viloxazine is a serotonin-norepinephrine modulating agent that has a history of use as an antidepressant and is now being investigated for other neurological conditions. drugbank.comspringermedicine.com Understanding the preclinical profile of the non-deuterated parent compound is essential to appreciate the insights gained from its deuterated analogue.
Historical Context in Research and Preclinical Development
Viloxazine was first described in scientific literature in the early 1970s and was subsequently marketed in Europe as an antidepressant. wikipedia.orgnih.gov Despite its clinical use, it was withdrawn from the market for commercial reasons. wikipedia.org Renewed interest in viloxazine has led to further preclinical and clinical investigations, particularly for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD). springermedicine.comtandfonline.com
Foundational Research on Pharmacodynamic Properties
Foundational research has revealed that viloxazine's therapeutic effects are primarily attributed to its action as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). springermedicine.comtandfonline.com However, more recent and sophisticated studies have uncovered a more complex pharmacodynamic profile.
Key pharmacodynamic properties of viloxazine include:
Norepinephrine Transporter (NET) Inhibition: Viloxazine moderately inhibits the norepinephrine transporter, leading to increased levels of norepinephrine in the brain. tandfonline.comresearchgate.net
Serotonin (B10506) Receptor Modulation: It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. drugbank.comtandfonline.com This modulation of the serotonin system is believed to be a significant component of its mechanism of action. researchgate.net
Increased Neurotransmitter Levels: Preclinical studies have shown that viloxazine can increase extracellular levels of not only norepinephrine but also serotonin and dopamine (B1211576) in the prefrontal cortex. tandfonline.comsupernusmedical.com
| Target | Action | Effect |
|---|---|---|
| Norepinephrine Transporter (NET) | Inhibition | Increased extracellular norepinephrine |
| 5-HT2B Receptor | Antagonism | Modulation of serotonin system |
| 5-HT2C Receptor | Agonism | Modulation of serotonin system |
Preclinical Pharmacokinetic and Metabolic Understanding of Viloxazine
Preclinical studies in various animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of viloxazine.
Absorption and Distribution: Viloxazine is readily absorbed after oral administration. drugbank.com It is moderately bound to plasma proteins, with reported binding of 76-82%. drugbank.comfrontiersin.org
Metabolism: The metabolism of viloxazine is species-dependent. In rats, the major metabolic pathways are O-deethylation and subsequent sulfation. tandfonline.comnih.gov In humans, the primary route is 5-hydroxylation, mediated mainly by the enzyme CYP2D6, followed by glucuronidation. drugbank.comnih.govresearchgate.net A unique N-carbamoyl glucuronide metabolite has also been identified in humans. nih.govresearchgate.net
Excretion: The primary route of excretion for viloxazine and its metabolites is through the urine. drugbank.comtandfonline.com
| Parameter | Finding | Species |
|---|---|---|
| Major Metabolic Pathway | O-deethylation and sulfation | Rat |
| Major Metabolic Pathway | 5-hydroxylation and glucuronidation | Human |
| Primary Excretion Route | Renal | Human, Rat |
| Plasma Protein Binding | 76-82% | Human |
The use of rac Viloxazine-d5 Hydrochloride in research allows for a more precise investigation of these pharmacokinetic and metabolic pathways, contributing to a more complete understanding of the parent compound's behavior and potential for optimization.
Rationale for Deuterated Analogs: Addressing Research Challenges and Enhancing Analytical Robustness
Deuterium, a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research for its ability to address specific analytical challenges and enhance the robustness of experimental data. pharmaffiliates.commusechem.com The replacement of hydrogen with deuterium, a process known as deuteration, can lead to several beneficial modifications in a molecule's properties. pharmaffiliates.com
One of the key advantages of deuteration is the potential to alter the metabolic stability of a drug molecule. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. musechem.com This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). acs.orgresearchgate.net By strategically placing deuterium atoms at metabolically vulnerable sites, or "soft spots," on a drug molecule, researchers can impede its breakdown, potentially leading to improved pharmacokinetic profiles. nih.gov
This enhanced metabolic stability can translate to several advantages in a research setting. For instance, it can help in extending the half-life of a compound, which is particularly useful in studies requiring longer observation periods. symeres.com Furthermore, deuterated compounds serve as excellent internal standards in quantitative bioanalysis, particularly in mass spectrometry-based methods. pharmaffiliates.com Their similar chemical behavior to the unlabeled analyte, combined with their distinct mass, allows for more accurate and reliable quantification of the drug and its metabolites in biological samples. pharmaffiliates.com
The use of deuterated analogs also aids in the identification and characterization of metabolites. By comparing the mass spectra of the deuterated and non-deuterated drug after administration, researchers can more easily distinguish drug-related metabolites from endogenous compounds. This facilitates a more comprehensive understanding of a drug's metabolic fate.
Detailed Research Findings on this compound
This compound is a deuterated form of Viloxazine hydrochloride, a compound that has been studied for its effects on neurotransmitter systems. sigmaaldrich.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these deuterium atoms are located on the ethoxy group of the molecule. analyticachemie.in
The primary application of this compound is in scientific research, where it serves as a valuable tool for pharmacokinetic and neurological studies. Its deuterated nature allows for precise tracking within biological systems, aiding in the investigation of the absorption, distribution, metabolism, and excretion (ADME) of viloxazine. musechem.com
Below are tables detailing the chemical and structural properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[2-(1,1,2,2,2-Pentadeuterioethoxy)phenoxy]methyl]morpholine hydrochloride | |
| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | lgcstandards.com |
| Molecular Weight | 278.79 g/mol | lgcstandards.com |
| CAS Number | 1276483-10-3 | lgcstandards.com |
| Synonyms | (+/-)-2-[(o-Ethoxy-d5)phenoxymethyl]morpholine, Catatrol-d5, ICI 58834-d5 | lgcstandards.comlgcstandards.com |
Table 2: Structural and Isotopic Information
| Feature | Description | Source(s) |
| Deuterium Placement | Five deuterium atoms replace the hydrogen atoms on the ethoxy substituent (C₂H₅ → C₂D₅). | |
| Stereochemistry | The racemic mixture contains both stereoisomers. | medchemexpress.com |
| Parent Compound | Viloxazine hydrochloride | sigmaaldrich.comlgcstandards.com |
Structure
3D Structure
Properties
CAS No. |
117320-32-8 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
242.33 g/mol |
IUPAC Name |
2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/i1D3,2D2 |
InChI Key |
YWPHCCPCQOJSGZ-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2 |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2 |
Origin of Product |
United States |
Rac Viloxazine D5 Hydrochloride: a Definitive Research Standard
Structural Specificity and Stereochemical Considerations of rac Viloxazine-d5 Hydrochloride
This compound is a deuterated form of Viloxazine (B1201356) hydrochloride, a compound known for its activity at the norepinephrine (B1679862) transporter. nih.gov The "rac" designation indicates that it is a racemic mixture, containing equal amounts of both of its stereoisomers. This isotopically labeled version serves as a critical tool in various research applications, particularly in pharmacokinetic studies.
Position and Number of Deuterium (B1214612) Substitutions
The defining structural feature of this compound is the substitution of five hydrogen atoms with five deuterium atoms. clearsynth.com This substitution is specifically located on the ethoxy group of the molecule. lgcstandards.com The molecular formula of the resulting compound is C₁₃H₁₅D₅ClNO₃. lgcstandards.commedchemexpress.com This precise placement of deuterium atoms is crucial for its function as an internal standard in analytical chemistry.
Impact of Racemic Mixture on Research Applications
The term "rac" or "racemic" signifies that the compound is a mixture of two enantiomers, the (R)- and (S)-isomers, in equal proportions. nih.gov While the individual stereoisomers of viloxazine have been studied, the racemic mixture is often utilized in research. For instance, preclinical studies have investigated the effects of the viloxazine racemate on neurotransmitter levels. nih.gov The use of a racemic standard is particularly relevant when the analytical method does not separate the enantiomers, providing a representative measure of the total drug concentration.
Role as an Analytical Reference Standard in Preclinical Research
Deuterated compounds like this compound are invaluable as internal standards in bioanalytical methods, especially those employing mass spectrometry. texilajournal.comaptochem.com Their use is a cornerstone of robust quantitative analysis in preclinical research.
Quality Control and Traceability in Research Settings
The use of a well-characterized reference standard is fundamental to ensuring the quality and reliability of research data. clearsynth.com this compound, when obtained from reputable suppliers, comes with a certificate of analysis, which provides detailed information about its purity and identity. clearsynth.com This documentation is essential for maintaining traceability, which is the ability to relate a measurement result to a stated reference, such as a national or international standard, through an unbroken chain of comparisons. inorganicventures.cominorganicventures.com This ensures that the analytical measurements are accurate and comparable across different laboratories and studies. who.intresearchgate.net
Standardization for Quantitative Research Methodologies
In quantitative research, particularly in pharmacokinetic studies, this compound is used as an internal standard to accurately determine the concentration of viloxazine in biological samples. clearsynth.com The key advantage of using a deuterated standard is that it has nearly identical chemical and physical properties to the non-labeled analyte, but a different molecular weight. aptochem.com This allows it to be distinguished by a mass spectrometer.
During sample analysis, a known amount of this compound is added to the biological sample. Because the deuterated standard behaves almost identically to the analyte during sample preparation, extraction, and ionization in the mass spectrometer, it can effectively compensate for variations in these processes. texilajournal.comaptochem.com This co-elution and similar ionization response help to correct for matrix effects and improve the precision and accuracy of the quantification. aptochem.comclearsynth.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a common technique where these deuterated standards are employed for the quantification of drugs and their metabolites. nih.gov
Advanced Synthetic Methodologies and Isotopic Incorporation
Strategies for Deuterium (B1214612) Introduction into the Viloxazine (B1201356) Core Structure
The synthesis of rac-Viloxazine-d5 Hydrochloride necessitates the selective replacement of five hydrogen atoms with deuterium on the ethoxy group of the viloxazine molecule. This is typically achieved through methods that introduce the deuterated moiety at an early stage of the synthesis.
Precursor Deuteration Techniques
A common and effective strategy for synthesizing rac-Viloxazine-d5 Hydrochloride involves the use of a deuterated precursor. The synthesis of viloxazine itself can be accomplished through a multi-step process starting from 2-ethoxyphenol. chemicalbook.comgoogle.com For the deuterated analog, the key is to utilize a deuterated version of this starting material or a subsequent intermediate.
One documented method describes the alkylation of 2-(benzyloxy)phenol (B123662) with [2H5]ethyl iodide to introduce the pentadeuteroethoxy group. This is followed by the catalytic removal of the benzyl (B1604629) protecting group. The resulting deuterated phenol (B47542) then reacts with epichlorohydrin (B41342) to form the corresponding epoxide. chemicalbook.com Subsequent reaction with 2-aminoethyl hydrogen sulfate (B86663) leads to the formation of the morpholine (B109124) ring, yielding [2H5]viloxazine. chemicalbook.com Finally, treatment with hydrochloric acid affords the desired rac-Viloxazine-d5 Hydrochloride salt. chemicalbook.com
Alternative approaches in organic synthesis for introducing deuterium often rely on readily available deuterated reagents such as deuterated water (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated alkyl halides. nih.govgoogle.com General methods for the deuteration of amines and their precursors are also being continuously developed, which could potentially be applied to the synthesis of viloxazine analogs. nih.gov
Stereoselective Deuteration Considerations for Racemic Compounds
Viloxazine possesses a chiral center at the 2-position of the morpholine ring. nih.gov The synthesis of rac-Viloxazine-d5 Hydrochloride, as the name implies, results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. libretexts.orgmasterorganicchemistry.com In the context of the described synthesis, the introduction of the deuterated ethoxy group does not directly influence the formation of the chiral center, which is established during the cyclization step to form the morpholine ring.
Stereoselectivity in chemical reactions is the preferential formation of one stereoisomer over another. wikipedia.org While the primary goal in synthesizing rac-Viloxazine-d5 Hydrochloride is not to favor one enantiomer, understanding the principles of stereoselective synthesis is crucial for developing methods to produce enantiomerically pure versions if desired. wikipedia.orgacs.org For racemic compounds, the separation of enantiomers, a process known as resolution, can be achieved through various techniques, such as the formation of diastereomeric salts with a chiral resolving agent. libretexts.org
Deuteration itself can sometimes influence the stability of chiral centers, a phenomenon known as deuterium-enabled chiral switching (DECS). nih.gov By replacing a hydrogen atom at a chiral center with deuterium, the rate of enantiomerization can be significantly reduced. nih.gov While the deuterium atoms in rac-Viloxazine-d5 Hydrochloride are not at the chiral center, this principle highlights the subtle yet significant effects of isotopic substitution on molecular properties.
Purification and Spectroscopic Characterization of Deuterated Analogs for Research Purity
Ensuring the high purity and correct isotopic labeling of rac-Viloxazine-d5 Hydrochloride is paramount for its use in research applications. This requires rigorous purification and detailed characterization using advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Deuterated Solvents
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules. For deuterated compounds, NMR is particularly crucial for verifying the position and extent of deuterium incorporation. The use of deuterated solvents in NMR is standard practice to avoid large solvent signals that would otherwise obscure the signals of the analyte. nih.gov
In the ¹H NMR spectrum of rac-Viloxazine-d5 Hydrochloride, the signals corresponding to the ethoxy group's protons would be absent, providing direct evidence of successful deuteration. Furthermore, deuterium (²H) NMR spectroscopy can be employed to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. researchgate.netnih.gov The structural integrity of the rest of the molecule can be confirmed by analyzing the remaining signals in the ¹H and ¹³C NMR spectra.
Mass Spectrometry for Isotopic Purity Verification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound. nih.gov For rac-Viloxazine-d5 Hydrochloride, high-resolution mass spectrometry (HRMS) is employed to precisely measure the mass-to-charge ratio (m/z) of the molecular ion. nih.govrsc.org The expected molecular weight for the deuterated compound (C₁₃H₁₅D₅ClNO₃) is approximately 278.79 g/mol . nih.gov
By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the degree of isotopic enrichment can be accurately determined. nih.govrsc.org The mass spectrum will show a shift in the molecular ion peak corresponding to the mass of the five deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic purity, ensuring that the desired level of deuteration has been achieved and that there is minimal contamination from partially deuterated or non-deuterated species. nih.gov
Interactive Data Table: Properties of rac-Viloxazine-d5 Hydrochloride
| Property | Value |
| Chemical Formula | C₁₃H₁₅D₅ClNO₃ |
| Molecular Weight | 278.79 g/mol nih.gov |
| CAS Number | 1276483-10-3 analyticachemie.in |
| Appearance | Off-white solid daicelpharmastandards.com |
| Deuterium Positions | Ethoxy group (C₂D₅) |
| Purity (HPLC) | >95% lgcstandards.com |
Pharmacokinetic and Metabolic Research Applications of Rac Viloxazine D5 Hydrochloride in Preclinical Models
Elucidation of Viloxazine (B1201356) Metabolic Pathways in Animal Models and In Vitro Systems
Preclinical studies in various animal models and in vitro systems have been instrumental in mapping the metabolic fate of viloxazine. These investigations have identified several key biotransformation pathways.
Identification of Primary and Minor Metabolic Routes
The metabolism of viloxazine is extensive and involves several key reactions. In humans, the primary metabolic pathway is 5-hydroxylation of the phenyl ring, which is then followed by glucuronidation. nih.govtandfonline.comresearchgate.net This pathway, however, is a minor route in rats. nih.govtandfonline.comresearchgate.net The major metabolic route in rats involves O-deethylation, followed by sulfation. nih.govtandfonline.comresearchgate.net
Other identified metabolic routes include the formation of a unique N-carbamoyl glucuronide in humans, which is considered a stable Phase II conjugate. nih.govtandfonline.comresearchgate.net Further metabolism can occur through hydroxylation and oxidation of the morpholine (B109124) ring, with subsequent glucuronidation of these primary metabolites. tandfonline.com
Table 1: Major and Minor Metabolic Pathways of Viloxazine
| Metabolic Pathway | Description | Species Dominance |
|---|---|---|
| 5-Hydroxylation | Addition of a hydroxyl group to the 5th position of the phenyl ring. | Major in humans. nih.govtandfonline.comnih.govpharmgkb.orgresearchgate.net |
| O-Deethylation | Removal of the ethyl group from the ethoxy side chain. | Major in rats. nih.govtandfonline.comresearchgate.net |
| Glucuronidation | Conjugation with glucuronic acid, often following hydroxylation. | Major in humans (post-hydroxylation). nih.govtandfonline.comnih.govpharmgkb.orgresearchgate.net |
| Sulfation | Conjugation with a sulfate (B86663) group, often following O-deethylation. | Major in rats (post-deethylation). nih.govtandfonline.comresearchgate.net |
| N-Carbamoyl Glucuronide Formation | Formation of a unique and stable glucuronide conjugate. | Occurs in humans. nih.govtandfonline.comresearchgate.netnih.gov |
Characterization of Enzyme Systems Involved
The biotransformation of viloxazine is mediated by a variety of enzyme systems. The 5-hydroxylation pathway, prominent in humans, is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govtandfonline.comresearchgate.netpharmgkb.orgresearchgate.net While CYP2D6 is the major contributor, minor involvement of other CYP isoforms such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 has also been suggested. researchgate.net
The subsequent glucuronidation of the 5-hydroxyviloxazine (B12724933) metabolite is carried out by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B15. nih.govresearchgate.net Monoamine oxidase (MAO) has also been implicated in the broader metabolism of compounds with similar structures, though its specific role in viloxazine metabolism requires further detailed investigation.
Table 2: Key Enzymes in Viloxazine Metabolism
| Enzyme | Metabolic Reaction | Significance |
|---|---|---|
| CYP2D6 | 5-hydroxylation | Primary enzyme for Phase I metabolism in humans. nih.govtandfonline.comresearchgate.netpharmgkb.orgresearchgate.net |
| UGT1A9 | Glucuronidation of 5-hydroxyviloxazine | Major enzyme for Phase II metabolism in humans. nih.govresearchgate.net |
| UGT2B15 | Glucuronidation of 5-hydroxyviloxazine | Major enzyme for Phase II metabolism in humans. nih.govresearchgate.net |
| MAO | Oxidative deamination | Potential involvement, requires further study. |
Interspecies Metabolic Differences
Significant interspecies differences in viloxazine metabolism have been observed, particularly between rats and humans, which is a critical consideration in preclinical research. In humans, 5-hydroxylation followed by glucuronidation is the predominant metabolic route. nih.govtandfonline.comresearchgate.net In contrast, rats primarily metabolize viloxazine through O-deethylation and subsequent sulfation. nih.govtandfonline.comresearchgate.net
These differences in metabolic pathways can lead to variations in the pharmacokinetic profiles and potential pharmacological effects of viloxazine between species. tandfonline.com Understanding these differences is crucial for the extrapolation of preclinical animal data to human clinical scenarios. For instance, while viloxazine is extensively metabolized in rats, unchanged viloxazine is found at very low levels in rat plasma. tandfonline.com In dogs, the major metabolic pathways include hydroxylation of the phenyl ring with subsequent conjugation, N-methylation, and oxidation of the morpholine ring. tandfonline.com
Quantitative Analysis of Viloxazine and Metabolites in Biological Matrices Using rac Viloxazine-d5 Hydrochloride as Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is essential for the accurate and precise quantification of viloxazine and its metabolites in various biological matrices. This is typically achieved using sensitive bioanalytical techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Applications in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are fundamental in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. wuxiapptec.comwuxiapptec.com The use of this compound as an internal standard in these assays allows for reliable quantification of viloxazine and its metabolites in various in vitro systems, such as liver microsomes and hepatocytes. nih.govresearchgate.net This aids in determining metabolic stability, identifying metabolites, and characterizing the enzymes involved in its biotransformation. wuxiapptec.com These studies provide crucial data to guide the selection and optimization of drug candidates before they advance to in vivo testing. wuxiapptec.com
Preclinical Pharmacokinetic Profiling
Preclinical pharmacokinetic studies in animal models are vital for understanding how a drug is absorbed, distributed, metabolized, and excreted by a living organism. The use of this compound as an internal standard is critical for generating robust pharmacokinetic data from these studies. It allows for the accurate measurement of viloxazine and its metabolites in biological fluids like plasma and urine, as well as in various tissues. nih.gov
This quantitative data is used to determine key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life. researchgate.net For example, in rats, renal elimination is the primary route of excretion for viloxazine and its metabolites. tandfonline.comresearchgate.net Following a radiolabeled dose, a significant portion of the dose is recovered in the urine. researchgate.net Such detailed pharmacokinetic profiling in preclinical species is essential for predicting human pharmacokinetics and for designing safe and effective clinical trials. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Viloxazine |
| 5-hydroxyviloxazine |
| 5-hydroxyviloxazine glucuronide |
| Viloxazine N-carbamoyl glucuronide |
| desethyl viloxazine sulfate |
| paroxetine |
| phenytoin |
| linezolid |
Metabolite Identification and Quantification
In preclinical research, understanding the metabolic fate of a drug candidate is crucial for predicting its behavior in humans. For viloxazine, a compound re-emerging as a treatment for attention-deficit/hyperactivity disorder (ADHD), its metabolism has been a subject of renewed investigation to meet current regulatory standards. tandfonline.com The use of isotopically labeled compounds, such as this compound, is instrumental in these studies, aiding in the accurate tracing and quantification of the parent drug and its metabolites. medchemexpress.com
Preclinical studies in rats have shown that viloxazine is extensively metabolized. tandfonline.com The primary metabolic pathways identified in rats are O-deethylation and subsequent sulfation. tandfonline.comnih.gov In these animal models, numerous metabolites have been detected in plasma, urine, and feces. tandfonline.com For instance, in male rat plasma, up to 14 quantifiable metabolites have been observed. tandfonline.com
In contrast, studies using human-derived in vitro systems and in vivo human data have revealed a different primary metabolic route. tandfonline.comnih.gov In humans, the major metabolic pathway is 5-hydroxylation of the phenyl ring, followed by glucuronidation. tandfonline.comnih.govdrugbank.com The principal metabolite formed is 5-hydroxyviloxazine glucuronide. drugbank.comwikipedia.org This hydroxylation step is primarily mediated by the cytochrome P450 enzyme CYP2D6. tandfonline.comdrugbank.comwikipedia.org Following hydroxylation, the resulting 5-hydroxyviloxazine is conjugated with glucuronic acid by the enzymes UGT1A9 and UGT2B15. drugbank.comwikipedia.org Another unique metabolite identified in humans is an N-carbamoyl glucuronide, which is considered a stable Phase II conjugate. tandfonline.comnih.gov
The table below summarizes the key metabolites of viloxazine identified in preclinical and human studies.
| Metabolite | Species | Metabolic Pathway | Key Enzymes |
| 5-hydroxyviloxazine glucuronide | Human | 5-hydroxylation, Glucuronidation | CYP2D6, UGT1A9, UGT2B15 |
| O-deethylated and sulfated metabolites | Rat | O-deethylation, Sulfation | Not specified |
| N-carbamoyl glucuronide | Human | N-carbamoyl glucuronidation | Not specified |
Assessment of Drug-Drug Interactions in Preclinical Research via Enzyme Inhibition/Induction Studies
The potential for a drug to interact with other co-administered medications is a critical aspect of preclinical safety evaluation. These interactions often occur through the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. In vitro studies are essential for predicting such interactions.
Evaluation of Cytochrome P450 Enzyme Modulation (e.g., CYP1A2, CYP2B6, CYP2D6, CYP3A4/5)
Preclinical in vitro studies have been conducted to evaluate the potential of viloxazine to inhibit and induce various CYP450 enzymes. tandfonline.comnih.govnih.govresearchgate.net These studies are crucial for anticipating clinically relevant drug-drug interactions.
Enzyme Inhibition:
Viloxazine has been identified as a potent inhibitor of CYP1A2. tandfonline.comnih.govtandfonline.comresearchgate.netnih.gov In vitro studies using human liver microsomes demonstrated that viloxazine is a reversible inhibitor of CYP1A2. tandfonline.comresearchgate.net Clinical studies have confirmed this, showing viloxazine to be a strong inhibitor of CYP1A2. nih.govnih.gov
Viloxazine also exhibits inhibitory effects on other CYP enzymes, although to a lesser extent. It has been characterized as a weak inhibitor of CYP2D6 and CYP3A4/5. nih.govtandfonline.comresearchgate.netdrugs.comrxlist.com The inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit 50% of the enzyme activity, provide a quantitative measure of this inhibition. For viloxazine, the IC50 values for CYP2D6 and CYP3A4/5 are significantly higher than for CYP1A2, indicating weaker inhibition. researchgate.net Some studies also suggest weak inhibition of CYP2B6. tandfonline.comresearchgate.net In contrast, viloxazine has been shown to have no meaningful inhibitory effect on CYP2C8, CYP2C9, or CYP2C19 at clinically relevant concentrations. nih.govresearchgate.net
The table below summarizes the in vitro inhibitory effects of viloxazine on various CYP enzymes.
| CYP Enzyme | Inhibition Potential | IC50 (µM) |
| CYP1A2 | Strong/Potent | 0.269 (reversible) |
| CYP2B6 | Weak | 184 |
| CYP2D6 | Weak | 141 |
| CYP3A4/5 | Weak | 221 (midazolam as substrate), 352 (testosterone as substrate) |
| CYP2C8 | None | >1010 |
| CYP2C9 | None | >1010 |
| CYP2C19 | None | >1010 |
Enzyme Induction:
In vitro studies investigating the potential of viloxazine to induce CYP enzymes have also been performed. These studies typically measure the increase in mRNA levels or enzyme activity in cultured human hepatocytes following exposure to the drug. The results indicate that viloxazine is a potential inducer of CYP1A2 and CYP2B6. tandfonline.comfda.gov Concentration-dependent increases in CYP1A2 mRNA levels were observed in hepatocytes from multiple donors. tandfonline.com However, in vitro drug-drug interaction testing has generally concluded that viloxazine is not a significant inducer of CYPs at clinically relevant doses, with the exception of its effects on CYP1A2. tandfonline.comnih.gov
Mechanistic Research Insights Supported by Deuterated Viloxazine Analogs
Detailed Investigations into Norepinephrine (B1679862) Transporter (NET) Inhibition
Viloxazine (B1201356) is recognized for its activity as a norepinephrine reuptake inhibitor (NRI). nih.govnih.gov This action is central to its therapeutic effects, as it increases the concentration of norepinephrine in the synapse, a key neurotransmitter involved in attention and executive function. frontiersin.orgnih.gov
In vitro studies have consistently demonstrated viloxazine's inhibitory effect on the norepinephrine transporter (NET). nih.gov While its affinity for NET is considered more moderate compared to other NRIs like atomoxetine, it is significant and selective over other monoamine transporters. nih.govresearchgate.net Functional assays confirm its potency, showing inhibition of norepinephrine uptake at submicromolar concentrations. nih.govdovepress.com The use of deuterated standards in such sensitive assays is critical for ensuring the accuracy of these quantitative measurements.
Preclinical microdialysis studies in rats have confirmed that viloxazine's inhibition of NET leads to a significant, dose-dependent increase in extracellular levels of norepinephrine in the prefrontal cortex (PFC), a brain region critical for regulating attention and executive functions. nih.govconsensus.appresearchgate.net This NET inhibition also indirectly increases dopamine (B1211576) levels in the PFC, as NET is also responsible for dopamine reuptake in this specific brain area. nih.govdrugbank.comhcplive.com This dual effect on norepinephrine and dopamine in the PFC is a key component of its mechanism. nih.gov Studies show that at clinically relevant doses, viloxazine significantly elevates these catecholamines, which is supported by a concomitant decrease in the norepinephrine metabolite DHPG, confirming NET inhibition. nih.govresearchgate.net
Serotonin (B10506) Receptor Modulation Studies (e.g., 5-HT2B, 5-HT2C, 5-HT7)
In vitro functional assays have revealed that viloxazine acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. nih.govdrugbank.comguidetopharmacology.orgdrugbank.com It also demonstrates weak antagonistic activity at the 5-HT7 receptor. nih.govnih.gov These interactions are thought to contribute to its therapeutic profile by modulating downstream serotonergic and other neurotransmitter pathways. nih.govresearchgate.net
The modulation of serotonin receptors by viloxazine has direct consequences on neurotransmitter levels. nih.gov Preclinical studies demonstrate that viloxazine administration significantly increases extracellular serotonin levels in the prefrontal cortex and nucleus accumbens. nih.govresearchgate.net This effect is not due to serotonin transporter (SERT) inhibition, as viloxazine has a negligible affinity for SERT. nih.govnih.govresearchgate.net Instead, it is hypothesized that the antagonism of 5-HT2B receptors on GABAergic interneurons reduces inhibitory tone, leading to an increase in serotonin release in the PFC. drugbank.comresearchgate.net This elevation of serotonin, in conjunction with the increases in norepinephrine and dopamine, underscores the compound's broad-spectrum action on key neurotransmitter systems. nih.govnih.govresearchgate.net
Exploratory Research on Monoamine Oxidase (MAO) Inhibition
Early research into viloxazine's profile explored its potential effects on monoamine oxidase (MAO), the enzyme responsible for breaking down monoamine neurotransmitters. nih.govuni-regensburg.de These studies found that viloxazine can act as a weak, competitive, and reversible inhibitor of both MAO-A and MAO-B in vitro. nih.govuni-regensburg.detandfonline.com In animal experiments, administration of viloxazine led to a demonstrable inhibition of MAO activity in the brain and other tissues. nih.govtandfonline.com However, compared to specific MAO inhibitors, viloxazine's effect is considered very weak. nih.govuni-regensburg.de It is therefore concluded that while MAO inhibition can be observed experimentally, it is unlikely to be a primary or significant contributor to viloxazine's main therapeutic effects in humans. nih.govtandfonline.com
Competitive Inhibition Characteristics in Preclinical Models
Viloxazine's primary mechanism of action has been historically identified as the inhibition of the norepinephrine transporter (NET). nih.govnih.govnih.gov This action is achieved through competitive binding to the transporter, which blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration in brain regions like the prefrontal cortex. rupahealth.comdrugbank.com
In vitro binding competition assays have been crucial in characterizing this aspect of viloxazine's profile. These studies measure the ability of viloxazine to displace specific radiolabeled ligands from the norepinephrine transporter. nih.gov While viloxazine demonstrates a clear affinity for NET, its potency is considered moderate compared to other selective norepinephrine reuptake inhibitors (NRIs) like atomoxetine. nih.govdovepress.com For instance, some studies have reported an inhibitory constant (K_i) for viloxazine at the NET of approximately 2300 nM, which is substantially higher than that of atomoxetine. dovepress.com
Further preclinical evaluations in rat hypothalamic synaptosomes confirmed a dose-dependent inhibition of NET-mediated norepinephrine uptake. researchgate.net Despite having a lower binding affinity than other NRIs, viloxazine exhibits high selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and has an almost negligible affinity for the dopamine transporter (DAT). nih.govresearchgate.net
Table 1: Comparative Binding Affinity and Inhibitory Activity of Viloxazine
| Compound | Target | Binding Affinity (K_i in nM) | Source |
|---|---|---|---|
| Viloxazine | Norepinephrine Transporter (NET) | ~2300 | dovepress.com |
| Atomoxetine | Norepinephrine Transporter (NET) | 3.4 | dovepress.com |
| Reboxetine | Norepinephrine Transporter (NET) | 8.2 | dovepress.com |
| Viloxazine | Serotonin Transporter (SERT) | >10,000 | nih.govresearchgate.net |
| Viloxazine | Dopamine Transporter (DAT) | >100,000 | nih.govresearchgate.net |
Contribution to Overall Pharmacological Profile in Research Doses
Specifically, in vitro functional assays have shown that viloxazine acts as an antagonist at 5-HT₂B receptors and an agonist at 5-HT₂C receptors. nih.govdrugbank.comfrontiersin.org The antagonism of 5-HT₂B receptors may lead to an increase in serotonin levels in the prefrontal cortex by inhibiting the GABAergic neurons that normally suppress serotonin release. drugbank.comresearchgate.net Concurrently, its agonistic activity at 5-HT₂C receptors is also thought to play a role in modulating neurotransmitter systems. nih.gov
In preclinical research doses, this combined activity—moderate NET inhibition complemented by significant modulation of the serotonin system—results in an elevation of extracellular levels of not only norepinephrine but also serotonin and dopamine in the prefrontal cortex. nih.govtaylorandfrancis.com This broader impact on key neurotransmitters distinguishes viloxazine from more selective NRIs and defines its unique pharmacological signature. sigmaaldrich.comdrugbank.com The distinct clinical profile of viloxazine observed in studies for Attention-Deficit/Hyperactivity Disorder (ADHD) is attributed to this complex mechanism of action. nih.govsigmaaldrich.com
Table 2: Functional Activity of Viloxazine at Serotonin Receptors
| Receptor | Activity | Potency (IC₅₀ / EC₅₀ in µM) | Source |
|---|---|---|---|
| 5-HT₂B | Antagonist | 27.0 (IC₅₀) | nih.gov |
| 5-HT₂C | Agonist | 32.0 (EC₅₀) | nih.gov |
| 5-HT₇ | Weak Antagonist | >100 (52% inhibition at 100 µM) | nih.gov |
Advanced Analytical Methodologies for Rac Viloxazine D5 Hydrochloride Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of drugs in complex biological matrices. Its high selectivity and sensitivity make it an indispensable tool in drug development. In the context of viloxazine (B1201356) research, LC-MS/MS methods are extensively used for pharmacokinetic studies, where rac Viloxazine-d5 Hydrochloride plays a crucial role as an internal standard. The deuterium (B1214612) labeling allows for its differentiation from the unlabeled viloxazine, enabling precise quantification by correcting for variations during sample preparation and analysis.
Method Development for Quantitative Analysis in Biological Matrices
The development of a robust LC-MS/MS method for the quantification of viloxazine in biological matrices like plasma, serum, or urine involves several critical steps. The primary objective is to achieve a reliable separation of viloxazine and its deuterated internal standard, this compound, from endogenous matrix components.
A typical method development process would involve:
Optimization of Chromatographic Conditions: This includes the selection of an appropriate HPLC or UHPLC column, mobile phase composition (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), and flow rate to achieve a good peak shape and resolution for both viloxazine and this compound.
Mass Spectrometry Tuning: The mass spectrometer is tuned to optimize the detection of both the parent drug and the internal standard. This involves selecting the appropriate ionization mode (typically electrospray ionization - ESI) and optimizing the cone voltage and collision energy to generate specific and abundant precursor and product ions for selected reaction monitoring (SRM).
| Parameter | Optimized Condition |
| Chromatographic System | HPLC or UHPLC |
| Column | C18 or similar reversed-phase column |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Mode | ESI Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Analyte Transition | Specific m/z of viloxazine precursor -> product ion |
| Internal Standard Transition | Specific m/z of this compound precursor -> product ion |
Validation of Analytical Methods for Specificity, Sensitivity, and Reproducibility
Method validation is a critical process to ensure that the analytical method is reliable for its intended purpose. The validation is performed according to guidelines from regulatory agencies. When using this compound as an internal standard, the validation process assesses the following parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify viloxazine in the presence of other components in the sample, including the internal standard and potential metabolites.
Sensitivity: Determined by the lower limit of quantification (LLOQ), which is the lowest concentration of viloxazine that can be measured with acceptable precision and accuracy.
Linearity: The range of viloxazine concentrations over which the method provides a linear response.
Precision and Accuracy: Assessed at multiple concentration levels to ensure the reproducibility and correctness of the measurements.
Matrix Effect: The effect of the biological matrix on the ionization of viloxazine and the internal standard.
Stability: The stability of viloxazine in the biological matrix under various storage and processing conditions.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | No significant degradation |
High-Resolution Mass Spectrometry (HRMS) and Orbitrap Technology in Compound Identification and Metabolite Screening
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation and Sensitivity
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved chromatographic performance, including:
Enhanced Resolution: Better separation of viloxazine from its metabolites and endogenous interferences.
Increased Sensitivity: Sharper and narrower peaks lead to higher signal-to-noise ratios.
Faster Analysis Times: The higher flow rates and shorter columns reduce the run time per sample.
Integration with Mass Spectrometry for Robust Data Acquisition
The integration of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) creates a powerful analytical platform for the quantitative analysis of viloxazine. The enhanced separation efficiency of UHPLC reduces ion suppression and matrix effects, leading to more robust and reliable data acquisition. The use of this compound as an internal standard in UHPLC-MS/MS assays further improves the accuracy and precision of quantification.
Preparation of Biological Samples for Quantitative Analysis in Preclinical Studies
The preparation of biological samples is a critical step to remove proteins and other interfering substances that can affect the performance of the LC-MS/MS analysis. Common sample preparation techniques for the analysis of viloxazine in preclinical studies include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. The supernatant containing viloxazine and the internal standard is then injected into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE): This technique involves the extraction of viloxazine and the internal standard from the aqueous biological matrix into an immiscible organic solvent. LLE can provide a cleaner extract compared to PPT.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and elute viloxazine and the internal standard, providing a highly purified extract. This method is often used for more complex matrices or when higher sensitivity is required.
The choice of sample preparation method depends on the specific requirements of the assay, such as the desired sensitivity, sample throughput, and the nature of the biological matrix. In all cases, this compound is added to the sample at the beginning of the preparation process to compensate for any variability during extraction and analysis.
Future Research Directions and Unanswered Questions
Novel Applications of rac Viloxazine-d5 Hydrochloride in Advanced Preclinical Models
The availability of a stable, deuterated form of viloxazine (B1201356), such as this compound, enables the design of more complex and informative preclinical studies. Future research can leverage this tool to investigate the compound's neuropharmacological mechanisms in advanced animal models of neurodevelopmental and psychiatric disorders.
Advanced preclinical models, including genetically engineered rodents or those with environmentally induced neurodevelopmental alterations, can be used to probe the nuanced effects of viloxazine on neurotransmitter systems. By using this compound as an internal standard, researchers can achieve highly accurate quantification of the parent compound and its metabolites in microdialysis samples from specific brain regions. This allows for a precise correlation between viloxazine concentrations at the site of action and behavioral or neurophysiological outcomes.
Furthermore, this compound can be instrumental in positron emission tomography (PET) ligand displacement studies. While not a radioligand itself, its use as a reference standard in the supporting analytical methods ensures the accuracy of pharmacokinetic data, which is crucial for the validation of new PET tracers targeting the norepinephrine (B1679862) transporter or other potential targets of viloxazine.
Table 1: Potential Applications in Advanced Preclinical Models
| Preclinical Model Type | Research Question | Role of this compound |
|---|---|---|
| Genetically Engineered Models (e.g., DAT knockout) | Investigate compensatory mechanisms and off-target effects. | Accurate quantification of viloxazine in brain tissue and plasma to correlate exposure with neurochemical changes. |
| Disease Progression Models (e.g., chronic stress) | Assess how pathological states alter drug disposition and target engagement. | Serve as a robust internal standard in longitudinal studies tracking pharmacokinetic changes over time. |
| Microdialysis Studies | Determine target site concentration and relationship to neurotransmitter release. | Ensure precise measurement in low-volume samples from discrete brain nuclei. |
Further Investigation into Subtle Metabolic and Pharmacokinetic Deviations Induced by Deuteration
The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. For viloxazine, the major metabolic pathway in humans is 5-hydroxylation, a reaction mediated by the cytochrome P450 enzyme CYP2D6. nih.gov
Future research should focus on meticulously characterizing any subtle deviations in the metabolism and pharmacokinetics of this compound compared to its non-deuterated counterpart. While often minimal, these differences can be significant. Investigating the KIE on viloxazine's metabolic pathways could provide deeper insights into the mechanics of CYP2D6 and other enzymes involved in its biotransformation. nih.gov
High-resolution mass spectrometry could be employed to compare the metabolite profiles of individuals administered the deuterated and non-deuterated forms of viloxazine. This could reveal minor, previously undetected metabolites or shifts in the ratios of known metabolites, such as the 5-hydroxy metabolite and its subsequent glucuronide conjugate. nih.gov Understanding these subtle effects is critical for refining its use as an internal standard and for the broader field of drug metabolism research.
Development of Integrated Multi-Omics Approaches with Deuterated Probes
The era of systems biology calls for integrated multi-omics approaches to understand the complex interplay of genes, proteins, and metabolites in health and disease. nih.gov Deuterated compounds like this compound are poised to become invaluable tools in these sophisticated studies, particularly in the fields of metabolomics and proteomics. frontiersin.org
In a multi-omics study of a neurodevelopmental disorder, this compound can serve as a "stable isotope-labeled probe." nih.gov When used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics, it ensures highly accurate and reproducible quantification of viloxazine and its metabolites across large sample cohorts. nih.gov This precision is essential for identifying subtle metabolic signatures associated with the disorder or in response to treatment. nih.gov
Future studies could integrate transcriptomic, proteomic, and metabolomic data from preclinical models or clinical populations. For instance, researchers could correlate viloxazine exposure levels (quantified using the deuterated standard) with changes in the expression of genes in the CYP450 family (transcriptomics) and the abundance of corresponding enzymes (proteomics). This integrated approach can provide a holistic view of the drug's disposition and its impact on cellular networks, moving beyond simple pharmacokinetic measurements. nih.gov
Exploration of Enantioselective Pharmacokinetics and Metabolism using Chiral Deuterated Analogs
Viloxazine is administered as a racemate, a 1:1 mixture of its two enantiomers, (R)- and (S)-viloxazine. It is a well-established principle that biological systems, particularly metabolic enzymes, can interact differently with each enantiomer of a chiral drug. nih.govnih.gov This can lead to significant differences in the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.
A significant future direction is the synthesis and use of enantiopure deuterated analogs, namely (R)-Viloxazine-d5 Hydrochloride and (S)-Viloxazine-d5 Hydrochloride. These chiral deuterated standards would allow researchers to conduct stereospecific pharmacokinetic studies for the first time. By administering the racemate and using the two deuterated enantiomers as internal standards in a chiral chromatography method, the absorption, distribution, metabolism, and excretion of (R)- and (S)-viloxazine can be traced independently.
This approach would answer critical questions:
Is there a difference in the metabolic rate of the two enantiomers by CYP2D6?
Does one enantiomer have a higher affinity for the norepinephrine transporter?
Is there any in vivo chiral inversion from one enantiomer to the other?
Understanding the enantioselective disposition of viloxazine could have profound implications, potentially leading to the development of a single-enantiomer product with an improved efficacy and safety profile. nih.gov
Standardization Challenges and Opportunities for Deuterated Internal Standards in Global Research Initiatives
The increasing use of deuterated internal standards in clinical and preclinical research highlights the urgent need for standardization. nih.gov For results to be comparable across different laboratories and studies, a consensus on the quality and use of these critical reagents is essential.
Key challenges include:
Supplier Variability: Different manufacturers may produce standards with varying levels of isotopic purity and chemical stability.
Methodological Differences: Laboratories often use different analytical platforms (e.g., LC-MS/MS systems), extraction protocols, and chromatography conditions, which can lead to discrepancies in results even when using the same internal standard. researchgate.net
Matrix Effects: The complex nature of biological samples can affect the ionization of both the analyte and the internal standard, potentially compromising accuracy if not properly addressed. nih.govrsc.org
An opportunity exists for global research consortia and regulatory bodies to establish guidelines for the synthesis, characterization, and application of deuterated standards like this compound. This could involve creating certified reference materials and developing standardized analytical protocols. Such initiatives would enhance the reliability and reproducibility of research findings, facilitating collaboration and accelerating the pace of discovery in neuropsychopharmacology and beyond. The investment in robust standardization will ensure that the precision offered by deuterated compounds is fully realized in a global research context. clearsynth.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing rac Viloxazine-d5 Hydrochloride, and how do deuterated analogs affect spectral interpretation?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation by observing the absence of proton signals at labeled positions (e.g., o-ethoxy-d5 group). Mass spectrometry (MS) validates isotopic purity via molecular ion peaks shifted by +5 Da. For crystalline structure verification, X-ray powder diffraction (XRPD) compares experimental patterns with reference data .
- Deuterium Effects : Deuteration reduces proton-related splitting in NMR and alters fragmentation patterns in MS. Ensure solvent systems (e.g., deuterated methanol) do not introduce exchange artifacts .
Q. How are pharmacokinetic parameters (e.g., half-life, bioavailability) of this compound determined in preclinical studies?
- Protocol : Administer single or repeated doses to animal models (e.g., rodents), collect serial blood samples, and quantify plasma concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate half-life (t1/2) via non-compartmental analysis. Compare with non-deuterated viloxazine to assess isotopic effects on metabolic stability .
- Challenges : Deuterium may prolong t1/2 due to the kinetic isotope effect. Use crossover study designs to minimize inter-subject variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways between this compound and its non-deuterated counterpart?
- Experimental Design : Conduct parallel in vitro metabolism studies using hepatic microsomes. Monitor deuterium retention via high-resolution MS after incubation with NADPH. Compare metabolite profiles to identify isotope-sensitive pathways (e.g., cytochrome P450-mediated oxidation).
- Data Analysis : Apply kinetic isotope effect (KIE) models to quantify rate differences. For conflicting literature, validate findings using orthogonal methods (e.g., recombinant enzyme assays) .
Q. What strategies are effective for optimizing the synthesis of this compound to minimize racemization during deuterium labeling?
- Synthesis Optimization : Use chiral catalysts or enzymatic resolution to retain stereochemical integrity during deuteration. Monitor reaction intermediates with chiral HPLC to detect racemization.
- Quality Control : Characterize final products using polarimetry and circular dichroism (CD) spectroscopy. Cross-validate with XRPD to confirm crystalline homogeneity .
Q. How should researchers design dose-response studies to evaluate the pharmacodynamic effects of this compound in neurotransmitter systems?
- Protocol : Employ ex vivo receptor binding assays (e.g., dopamine D2, serotonin 5-HT1A) using brain homogenates from treated animals. Pair with in vivo microdialysis to measure neurotransmitter release.
- Contradiction Management : If results conflict with prior studies (e.g., anticholinergic effects), re-evaluate model specificity (e.g., species differences in receptor affinity) and adjust dose ranges to capture full efficacy curves .
Methodological Considerations
- Safety and Handling : Follow OSHA guidelines for handling hydrochloride salts, including use of fume hoods, nitrile gloves, and eye protection. Store deuterated compounds under inert gas to prevent isotopic exchange .
- Data Reproducibility : Adhere to USP standards for reference materials and validate analytical methods using certified impurities (e.g., USP Venlafaxine Hydrochloride RS as a cross-check) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
